![molecular formula C15H14BNO4 B13482867 Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)
Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate is a chemical compound that belongs to the class of boronic acid derivatives. This compound is known for its unique structure, which includes a benzoxaborole moiety. Benzoxaboroles are a class of boron-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate typically involves the reaction of benzyl carbamate with a benzoxaborole derivative. One common method involves the use of 4-bromo-3-(hydroxymethyl)phenoxybenzonitrile as a starting material, which undergoes a series of reactions including bromination, hydroxylation, and cyclization to form the benzoxaborole ring . The final step involves the coupling of the benzoxaborole derivative with benzyl carbamate under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate can be achieved through a scalable one-pot synthesis. This method involves the use of readily available starting materials and efficient reaction conditions to produce the compound in high yield and purity . The process is designed to be suitable for large-scale manufacturing, ensuring consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form a ketone or aldehyde derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of benzoxaborole ketone or aldehyde derivatives.
Reduction: Formation of dihydrobenzoxaborole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxaborole moiety is known to form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key metabolic pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: A non-steroidal topical anti-inflammatory phosphodiesterase-4 inhibitor used for the treatment of atopic dermatitis.
Tavaborole: An antifungal agent used for the treatment of onychomycosis.
Boronic Acid Derivatives: A class of compounds known for their enzyme inhibitory properties and therapeutic potential.
Uniqueness
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate is unique due to its specific structure, which combines the properties of benzoxaborole and carbamate moieties. This combination enhances its biological activity and broadens its range of applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H14BNO4 |
|---|---|
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
benzyl N-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)carbamate |
InChI |
InChI=1S/C15H14BNO4/c18-15(20-9-11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)10-21-16(13)19/h1-8,19H,9-10H2,(H,17,18) |
Clé InChI |
IXVXWCYRDZOPKZ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


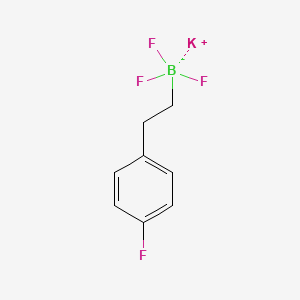
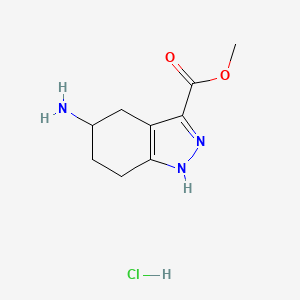
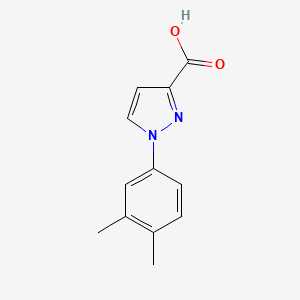
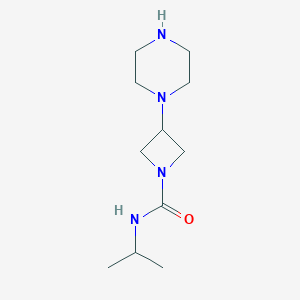
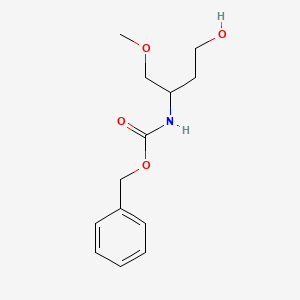
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
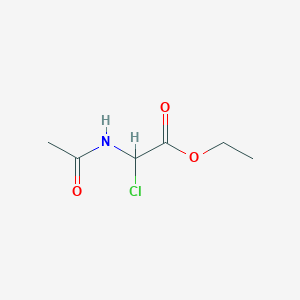
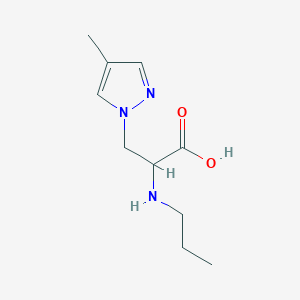
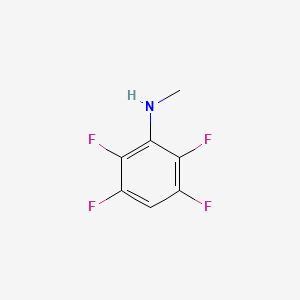
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
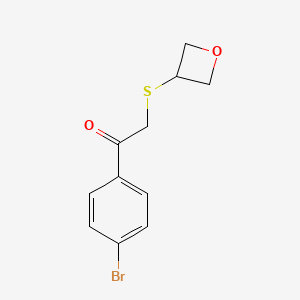
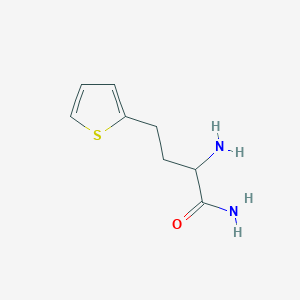
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)

